molecular formula C9H8N2 B136766 1-Aminoisoquinoline CAS No. 139265-96-6

1-Aminoisoquinoline

Cat. No.: B136766
CAS No.: 139265-96-6
M. Wt: 144.17 g/mol
InChI Key: OSILBMSORKFRTB-UHFFFAOYSA-N
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Description

Contextualization within Isoquinoline (B145761) Chemistry

Isoquinoline is a heterocyclic aromatic organic compound, structurally characterized by a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govrsc.orgorganic-chemistry.org This fusion results in a bicyclic system where the nitrogen atom is located at position 2. The presence of the nitrogen atom and the fused aromatic ring imparts a unique electronic character to the molecule, making it a versatile platform for chemical modifications. Isoquinoline and its derivatives are found in a wide array of natural products, most notably in a large family of alkaloids, and exhibit a broad spectrum of pharmacological activities. nih.govorganic-chemistry.org

1-Aminoisoquinoline (B73089) is a derivative of isoquinoline where an amino group is substituted at the C1 position. chemistnotes.comnih.gov This seemingly simple functionalization profoundly influences the molecule's reactivity and properties. The amino group, being a strong electron-donating group, activates the isoquinoline ring system, particularly towards electrophilic substitution. Furthermore, the presence of the amino group introduces a site for further chemical transformations, making this compound a highly valuable and versatile building block in organic synthesis. nih.gov

Overview of Research Significance in Synthetic and Mechanistic Studies

The significance of this compound in contemporary chemical research is multifaceted. In synthetic chemistry, it serves as a crucial intermediate for the construction of more complex molecular architectures. nih.gov Its derivatives are integral to the development of pharmaceuticals, with applications in the treatment of neurological disorders and cancer. nih.gov The unique electronic and structural features of the this compound scaffold allow for its incorporation into molecules designed to interact specifically with biological targets. nih.gov Beyond pharmaceuticals, it is also utilized in the creation of fluorescent probes for biological imaging and in the development of advanced materials. nih.gov

In the realm of mechanistic studies, this compound and its derivatives have proven to be valuable tools. The nitrogen atom of the isoquinoline ring and the exocyclic amino group can act as ligands, coordinating to metal centers to form organometallic complexes. mdpi.comnih.govmdpi.com These complexes are often studied for their catalytic activity and to understand the fundamental principles of metal-ligand interactions. mdpi.com The study of reactions involving this compound provides insights into reaction mechanisms, such as nucleophilic aromatic substitution and transition-metal-catalyzed processes. rsc.orgresearchgate.net For instance, derivatives of this compound are used as inhibitors of enzymes like Poly (ADP-ribose) polymerase 1 (PARP-1), allowing for the investigation of enzyme function and the development of potential therapeutic agents. mdpi.com

Historical Developments in Aminoisoquinoline Synthesis

The journey to synthesize this compound has evolved significantly over the years, with early methods paving the way for more sophisticated and efficient modern techniques.

One of the classical methods for the direct amination of nitrogen-containing heterocycles is the Chichibabin reaction , first reported by Aleksei Chichibabin in 1914. chemistnotes.comwikipedia.org This reaction involves the treatment of isoquinoline with an alkali amide, such as sodium amide (NaNH₂), to introduce an amino group at the C1 position. rsc.orgwikipedia.org The mechanism is generally considered to be a nucleophilic addition-elimination reaction, proceeding through a σ-adduct intermediate. wikipedia.org While historically significant, the Chichibabin reaction often suffers from drawbacks such as the need for harsh reaction conditions (high temperatures), the use of strongly basic reagents, and sometimes low yields and poor regioselectivity. rsc.org

Another traditional approach to the synthesis of this compound involves the nucleophilic substitution of a leaving group at the C1 position. A common precursor for this method is 1-chloroisoquinoline. The chlorine atom at the 1-position is activated towards nucleophilic attack and can be displaced by an amino group using ammonia (B1221849) or other amine nucleophiles. This method provides a more controlled route to this compound compared to direct amination.

These foundational methods have been refined and largely superseded by modern synthetic strategies that offer milder reaction conditions, greater functional group tolerance, and higher efficiency. These contemporary methods often employ transition-metal catalysis, including rhodium, gold, cobalt, and copper-catalyzed reactions, to construct the this compound scaffold through processes like C-H activation, annulation, and domino reactions. organic-chemistry.orgacs.orgnih.gov

The following table provides a summary of key synthetic approaches to 1-aminoisoquinolines:

Synthesis MethodDescriptionKey Reagents/CatalystsTypical Conditions
Chichibabin Reaction Direct amination of the isoquinoline ring. rsc.orgwikipedia.orgSodium amide (NaNH₂)High temperature, inert solvent
Nucleophilic Substitution Displacement of a leaving group (e.g., chloro) at the C1 position by an amine.1-Chloroisoquinoline, AmmoniaVaries depending on substrate
Reduction of 1-Nitroisoquinoline Two-step process involving nitration followed by reduction. google.comNitrating agent, H₂/Catalyst (e.g., Ni, Pt, Rh, Ru)Room temperature to 100°C for hydrogenation
Transition-Metal Catalysis Modern methods involving C-H activation, annulation, and domino reactions. nih.govorganic-chemistry.orgacs.orgnih.govRhodium, Gold, Cobalt, Copper catalystsGenerally mild conditions

Detailed Research Findings

Recent advancements in synthetic methodology have provided a diverse toolkit for the preparation of this compound and its derivatives with high efficiency and selectivity.

Rhodium-catalyzed reactions have emerged as a powerful tool. For instance, [RhCp*Cl₂]₂ can catalyze the oxidative coupling of N-aryl and N-alkyl benzamidines with alkynes to afford N-substituted 1-aminoisoquinolines with high selectivity. nih.gov Another rhodium(III)-catalyzed approach involves the C–H activation of aryl precursors and subsequent annulation with internal alkynes to furnish 1-alkoxyl- and 1-alkylamino-isoquinolines. acs.org

Gold-catalyzed domino reactions offer a facile route to pharmaceutically relevant this compound derivatives. Readily available 2-alkynylbenzamides can react with ammonium (B1175870) acetate (B1210297) in the presence of a gold(III) catalyst under mild conditions to yield the desired products. nih.gov

Cobalt-catalyzed C-H/N-H bond functionalization provides an oxidant-free synthesis of 1-aminoisoquinolines from aryl amidines and diazo compounds, producing only N₂ and H₂O as byproducts. organic-chemistry.org

The following table presents a selection of modern synthetic methods for this compound derivatives, highlighting the diversity of catalysts and reaction types:

Catalyst/Reagent SystemStarting MaterialsProduct TypeReference
[RhCp*Cl₂]₂N-Aryl/Alkyl Benzamidines, AlkynesN-Substituted 1-Aminoisoquinolines nih.gov
Gold(III)2-Alkynylbenzamides, Ammonium AcetateThis compound Derivatives nih.gov
Cobalt(III)Aryl Amidines, Diazo Compounds1-Aminoisoquinolines organic-chemistry.org
Copper3-AminoindazolesFunctionalized 1-Aminoisoquinolines organic-chemistry.org
Silver Triflate (AgOTf)o-Alkynylbenzaldoximes, Isocyanates1-Amino-isoquinolines nih.gov
Triflic AnhydrideIsoquinoline-N-oxides, Amines1-Alkyl/Aryl/Dialkylamino-substituted isoquinolines rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinolin-1-amine
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InChI

InChI=1S/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11)
Source PubChem
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InChI Key

OSILBMSORKFRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40165283
Record name 1-Aminoisoquinoline
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Molecular Weight

144.17 g/mol
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CAS No.

1532-84-9
Record name 1-Isoquinolinamine
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Record name 1-Aminoisoquinoline
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Advanced Synthetic Methodologies for 1 Aminoisoquinoline and Its Derivatives

Direct Amination Approaches

Direct amination methods offer an atom-economical route to 1-aminoisoquinoline (B73089) by introducing an amino group directly onto the isoquinoline (B145761) core. These approaches can be broadly categorized into nucleophilic and electrophilic strategies.

Nucleophilic Substitution Strategies on Isoquinoline Scaffolds

Nucleophilic substitution reactions on the electron-deficient isoquinoline ring, particularly at the C-1 position, are a cornerstone for the synthesis of this compound. shahucollegelatur.org.in

The Chichibabin reaction is a classic and direct method for the amination of N-heterocycles. rsc.orggoogle.com In this reaction, isoquinoline is treated with an alkali metal amide, most commonly sodium amide (NaNH₂), in an aprotic solvent like liquid ammonia (B1221849) or toluene. shahucollegelatur.org.ingoogle.comwikipedia.org The reaction proceeds via a nucleophilic addition-elimination mechanism. wikipedia.org The amide anion (NH₂⁻) attacks the electrophilic C-1 position of the isoquinoline ring, forming a negatively charged σ-adduct intermediate. wikipedia.org Aromaticity is subsequently restored through the elimination of a hydride ion (H⁻), which reacts with a proton source (like ammonia or a proton released from another amide ion) to liberate hydrogen gas. wikipedia.org This process directly yields this compound. shahucollegelatur.org.in While historically significant, the Chichibabin reaction often requires harsh conditions, such as high temperatures, and can result in moderate yields and limited functional group tolerance. rsc.org

Table 1: Chichibabin Amination of Isoquinoline

Reagent Solvent Conditions Product Notes
Sodium Amide (NaNH₂) Liquid Ammonia Low Temperature This compound Classic Chichibabin conditions. shahucollegelatur.org.in
Potassium Amide (KNH₂) Liquid Ammonia Room Temperature This compound Reacts readily at room temperature. iust.ac.ir

A versatile, multi-step approach involves the initial introduction of a nitro group at the C-1 position, followed by its reduction to the desired amino group. This method offers an alternative to direct amination and can provide high yields.

Table 2: Synthesis via Catalytic Reduction of 1-Nitroisoquinoline

Substrate Catalyst Solvent Temperature H₂ Pressure Yield
1-Nitroisoquinoline Raney Nickel Methanol 55°C 2 MPa 85% google.com

Electrophilic Introduction of Amino Group Precursors

While direct electrophilic amination of the isoquinoline ring is challenging, strategies involving the activation of the heterocycle followed by reaction with an amine have been developed. One such method utilizes isoquinoline-N-oxides. rsc.orgresearchgate.net

In this approach, the isoquinoline-N-oxide is first activated with an electrophilic reagent, such as triflic anhydride (Tf₂O). This activation makes the C-1 position highly susceptible to nucleophilic attack. rsc.org The activated intermediate then reacts with a variety of primary or secondary amines to introduce the amino group. rsc.orgresearchgate.net This metal-free reaction proceeds under mild conditions, typically at temperatures ranging from 0°C to room temperature, and provides good to excellent yields of the corresponding this compound derivatives. researchgate.net This methodology is advantageous as it tolerates a range of functional groups on the amine nucleophile. rsc.org

Annulation and Cyclization Reactions

Annulation and cyclization reactions represent a powerful strategy for constructing the this compound core from acyclic or simpler cyclic precursors. These methods often involve the formation of one or more rings in a single synthetic operation.

Metal-Catalyzed Annulations

Transition-metal catalysis has emerged as a highly efficient tool for the synthesis of complex heterocyclic systems, including 1-aminoisoquinolines. researchgate.netmdpi.com These methods often involve C-H activation and annulation of readily available starting materials.

One notable example is the Rhodium(III)-catalyzed oxidative coupling of benzamidines with alkynes. nih.gov Using a catalyst such as [RhCp*Cl₂]₂, N-substituted benzamidines react with various internal alkynes to afford N-substituted 1-aminoisoquinolines with high selectivity. This reaction proceeds through a C-H activation/annulation cascade.

Another powerful approach is a Gold(III)-mediated domino reaction. organic-chemistry.org This method utilizes readily available 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297) as the nitrogen source. The gold catalyst facilitates a sequence of reactions, including cyclization and amination, under mild conditions to produce this compound derivatives. This process is compatible with a variety of functional groups. organic-chemistry.org

Table 3: Examples of Metal-Catalyzed Annulations for this compound Synthesis

Catalyst System Starting Materials Product Type Key Features
[RhCp*Cl₂]₂ N-substituted Benzamidines, Alkynes N-substituted 1-Aminoisoquinolines Oxidative coupling, C-H activation. nih.gov
Gold(III)-Mediated Domino Reactions

A facile and efficient synthesis of 1-aminoisoquinolines has been achieved through a gold(III)-mediated domino reaction. This methodology utilizes readily available 2-alkynylbenzamides and ammonium acetate as the nitrogen source. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and demonstrates compatibility with a variety of functional groups.

The optimal catalytic system for this transformation was found to be a combination of NaAuCl₄·2H₂O and AgSbF₆ in acetonitrile at 85°C, affording the desired products in moderate to excellent yields. organic-chemistry.org The substrate scope of this reaction is broad, with studies indicating that 2-alkynylbenzamides bearing electron-donating groups on the aromatic ring tend to provide higher yields, while those with electron-withdrawing groups result in moderate yields. organic-chemistry.org However, this method is not suitable for terminal alkynes or TMS-protected alkynes. organic-chemistry.org

The proposed mechanism involves an initial gold-catalyzed 6-endo-dig cyclization of the 2-alkynylbenzamide, which is activated by the gold catalyst. This is followed by the nucleophilic addition of ammonia, generated from ammonium acetate, to the cyclized intermediate. Subsequent dehydration and aromatization lead to the formation of the this compound product. organic-chemistry.org

A heterogeneous version of this reaction has also been developed using a magnetic nanoparticle-immobilized bipy-gold(III) complex. This catalyst can be easily recovered using an external magnetic field and reused multiple times without a significant loss of activity, offering a more sustainable approach.

Table 1: Gold(III)-Mediated Synthesis of 1-Aminoisoquinolines

Entry 2-Alkynylbenzamide Substituent (R) Product Yield (%)
1 Phenyl 3-Phenyl-1-aminoisoquinoline 92
2 4-Methylphenyl 3-(4-Methylphenyl)-1-aminoisoquinoline 95
3 4-Methoxyphenyl 3-(4-Methoxyphenyl)-1-aminoisoquinoline 96
4 4-Chlorophenyl 3-(4-Chlorophenyl)-1-aminoisoquinoline 85
Rhodium-Catalyzed Oxidative Coupling and C-H Functionalization

Rhodium catalysis has emerged as a powerful tool for the synthesis of N-substituted 1-aminoisoquinolines through oxidative coupling reactions. One notable example involves the use of [RhCp*Cl₂]₂ as a catalyst for the reaction between N-aryl and N-alkyl benzamidines and various alkynes. nih.govnih.gov This method demonstrates high selectivity for the desired this compound products.

The reaction is proposed to proceed via a C-H activation mechanism. The rhodium catalyst facilitates the ortho C-H activation of the benzamidine, followed by coordination and insertion of the alkyne. Subsequent reductive elimination and aromatization furnish the N-substituted this compound. This approach is tolerant of a range of functional groups on both the benzamidine and the alkyne, allowing for the synthesis of a diverse library of derivatives.

Another rhodium(III)-catalyzed approach involves the N-annulation reaction of benzylamines with internal alkynes. This process is believed to involve the direct participation of benzylamines without the need for pre-oxidation to the corresponding imines. doi.orgelsevierpure.com The reaction of primary benzylamines often leads to a mixture of isoquinolines and 8-vinylisoquinolines. doi.org

Table 2: Rhodium-Catalyzed Synthesis of N-Substituted 1-Aminoisoquinolines

Entry Benzamidine Substituent (R¹) Alkyne Substituents (R², R³) Product Yield (%)
1 Phenyl Phenyl, Phenyl N,3-Diphenyl-1-aminoisoquinoline 95
2 4-Tolyl Phenyl, Phenyl N-(4-Tolyl)-3-phenyl-1-aminoisoquinoline 88
3 Phenyl Ethyl, Ethyl N-Phenyl-3,4-diethyl-1-aminoisoquinoline 75
4 Benzyl Phenyl, Phenyl N-Benzyl-3-phenyl-1-aminoisoquinoline 82
Copper-Catalyzed Annulations

Copper catalysis provides an economical and efficient alternative for the synthesis of 1-aminoisoquinolines. A copper(I)-catalyzed tandem three-component reaction has been developed, which involves the reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile. This method leads to the formation of densely functionalized isoquinolines through a [3 + 2 + 1] cyclization, where the nitrogen atom is sourced from acetonitrile.

Another effective copper-catalyzed approach is the cycloaromatization and amination of 2-bromoaryl nitriles, terminal alkynes, and amines. nih.gov This reaction proceeds efficiently in water and involves the difunctionalization of the cyano group, with amination occurring at the carbon atom. A key intermediate in this process is a Cu(III)-acetylide, which governs the exclusive 6-endo-dig cyclization, preventing the formation of undesired 5-exo-dig byproducts. nih.gov

Table 3: Copper-Catalyzed Synthesis of 1-Aminoisoquinolines

Entry Amine 2-Bromoaryl Nitrile Substituent Terminal Alkyne Substituent Product Yield (%)
1 Morpholine H Phenyl 1-Morpholino-3-phenylisoquinoline 85
2 Piperidine 4-Me 4-Tolyl 1-Piperidino-3-(4-tolyl)-6-methylisoquinoline 92
3 Benzylamine (B48309) H Cyclohexyl N-Benzyl-3-cyclohexylisoquinolin-1-amine 78
Ruthenium-Catalyzed Electrochemical Annulations

An environmentally friendly and sustainable approach to isoquinoline synthesis involves ruthenium-catalyzed electrochemical annulation. This method facilitates a domino three-component assembly of isoquinolines from ketones, alkynes, and ammonium acetate. nih.gov The reaction proceeds via a ruthenaelectro-catalyzed C-H/N-H functionalization. nih.govresearchgate.net

The electrocatalysis demonstrates a broad substrate scope and operational simplicity. nih.gov Mechanistic studies, including cyclic voltammetry, suggest an unusual Ruthenium(II/III/I) catalytic cycle. nih.gov This electrochemical approach avoids the need for stoichiometric chemical oxidants, which are often required in traditional oxidative C-H activation reactions, making it a greener alternative. nih.gov While this method has been demonstrated for isoquinolines, its application to the direct synthesis of 1-aminoisoquinolines by using a suitable nitrogen source is a promising area for further investigation.

Metal-Free Cyclization Approaches

In recent years, the development of metal-free synthetic methodologies has gained significant traction due to their cost-effectiveness and reduced environmental impact. Several metal-free strategies have been successfully applied to the synthesis of 1-aminoisoquinolines, often involving domino reactions or ring-opening and closing sequences.

Domino Nucleophilic Addition and Intramolecular Cyclization

A notable metal-free approach for the synthesis of 1-aminoisoquinolines involves a domino reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with various amines. This reaction can be mediated by trimethylaluminum (Me₃Al) or can proceed under aqueous conditions without any metal catalyst. beilstein-journals.orgchemrxiv.org

In the Me₃Al-mediated protocol, the reaction proceeds via a nucleophilic addition of the amine to the nitrile group, followed by an intramolecular cyclization onto the ketone carbonyl. beilstein-journals.org This method offers good functional group tolerance and has been successfully applied to the gram-scale synthesis of the antitumor agent CWJ-a-5. beilstein-journals.org

A more environmentally benign, metal-free version of this reaction has been developed in an aqueous medium. chemrxiv.org The reaction is believed to be activated by a network of hydrogen bonds in a six-membered transition state, which facilitates the nucleophilic attack of the amine on the nitrile. Subsequent cyclization and aromatization afford the this compound product. chemrxiv.org This protocol is operationally simple and accommodates a wide range of primary and secondary amines. chemrxiv.org

Table 4: Metal-Free Domino Synthesis of 1-Aminoisoquinolines

Entry Amine 2-(2-oxo-2-arylethyl)benzonitrile Substituent Product Yield (%)
1 Morpholine Phenyl 1-Morpholino-3-phenylisoquinoline 94
2 Piperidine 4-Methoxyphenyl 1-Piperidino-3-(4-methoxyphenyl)isoquinoline 91
3 Benzylamine Phenyl N-Benzyl-3-phenylisoquinolin-1-amine 88
Ring-Opening and Sequential Ring-Closing Mechanisms

A metal-free synthesis of functionalized 1-aryl isoquinolines has been developed utilizing an iodine-mediated oxidative dehydrogenation and subsequent ring-opening of a lactam in isoindoloisoquinolinone precursors. semanticscholar.org This method provides access to 2-(isoquinolin-1-yl)benzoic acids, which can then be further manipulated. While not a direct synthesis of 1-aminoisoquinolines, this approach highlights the utility of ring-opening strategies in accessing the isoquinoline core under metal-free conditions. The introduction of an amino group at the 1-position could potentially be achieved through subsequent functional group transformations.

This strategy underscores the creative potential of ring-opening and ring-closing cascades in the construction of complex heterocyclic frameworks without the reliance on transition metal catalysts. Further development in this area could lead to more direct and efficient metal-free routes to this compound and its derivatives.

Microwave-Assisted Cyclocondensation Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. While direct microwave-assisted cyclocondensation reactions specifically targeting this compound are not extensively documented in dedicated studies, the principles and successes in related heterocycle syntheses suggest a high potential for this application. Microwave irradiation can significantly reduce reaction times for cyclization and condensation steps, often leading to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.govoatext.com The application of microwave energy in multi-component reactions, for instance, has been shown to be highly effective in constructing complex molecular architectures in a fraction of the time required by traditional methods. mdpi.comrsc.org

One notable example that showcases the utility of microwave assistance is in the synthesis of isoxazoline-functionalized isoquinolines, which can be precursors or analogues of aminoisoquinolines. This convenient method proceeds via a radical cascade cyclization of vinyl isocyanides with β,γ-unsaturated ketoximes, demonstrating the power of microwave irradiation to facilitate complex transformations.

Reactant 1Reactant 2ConditionsProductYield
Vinyl Isocyanide derivativeβ,γ-Unsaturated KetoximeTBAI (catalyst), MicrowaveIsoxazoline-functionalized isoquinolineGood to Excellent

This table illustrates a representative microwave-assisted synthesis leading to a functionalized isoquinoline core, highlighting the potential of this technology for this compound synthesis.

Alkaline-Metal-Promoted Divergent Syntheses

A significant advancement in the synthesis of 1-aminoisoquinolines involves the use of alkaline-metal reagents to promote divergent synthetic pathways. A notable method reports the divergent synthesis of 1-aminoisoquinolines and isoquinolines from 2-methylaryl aldehydes, nitriles, and lithium bis(trimethylsilyl)amide (LiN(SiMe3)2). nih.govacs.org This protocol is distinguished by its use of readily available starting materials and offers excellent chemoselectivity. acs.org

Furthermore, a three-component reaction of 2-methylaryl nitriles, aldehydes, and LiN(SiMe3)2 has been developed to specifically furnish 1-aminoisoquinolines in satisfactory yields. nih.gov This approach showcases high atom economy and broad substrate scope, making it a valuable tool for generating diverse this compound derivatives. acs.orgresearchgate.net The reaction proceeds efficiently with various substituted starting materials, demonstrating its robustness. researchgate.net

2-Methylaryl AldehydeNitrileAlkaline Metal ReagentProduct
2-MethylbenzaldehydeBenzonitrileLiN(SiMe3)2This compound derivative
Substituted 2-methylbenzaldehydeSubstituted benzonitrileLiN(SiMe3)2Substituted this compound

This table provides a generalized representation of the substrates involved in the alkaline-metal-promoted synthesis of 1-aminoisoquinolines.

Multi-Component Cascade Reactions

Multi-component cascade reactions represent a highly efficient strategy for the synthesis of complex molecules like this compound from simple precursors in a single operation. These reactions are characterized by the formation of multiple chemical bonds in a sequential manner without the isolation of intermediates, leading to a significant increase in molecular complexity.

ortho-Alkynylbenzaldoxime-Based Cascade Cyclizations

A powerful cascade reaction for the synthesis of 1-aminoisoquinolines involves the electrophilic cyclization of ortho-alkynylbenzaldoximes. In a notable example, a series of 1-amino-isoquinolines were prepared through a [3+2] cycloaddition/rearrangement cascade reaction of o-alkynylbenzaldoxime with isocyanates, catalyzed by silver triflate (AgOTf). nih.gov This method proceeds in good yields under an air atmosphere, highlighting its practicality. nih.gov The reaction is initiated by the silver-catalyzed 6-endo-dig cyclization of the o-alkynylbenzaldoxime, which then undergoes further transformation with the isocyanate to yield the final this compound product.

o-Alkynylbenzaldoxime DerivativeIsocyanateCatalystProduct
2-(Phenylethynyl)benzaldoximePhenyl isocyanateAgOTfN-Phenyl-1-aminoisoquinoline derivative
Substituted o-alkynylbenzaldoximeVarious isocyanatesAgOTfDiverse this compound derivatives

This table outlines the key components of the silver-catalyzed cascade cyclization for the synthesis of 1-aminoisoquinolines.

Annulations Involving Ynamides and Heterocyclic Partners

Ynamides have emerged as versatile building blocks in organic synthesis due to their unique reactivity. Annulation reactions involving ynamides provide a powerful route to various nitrogen-containing heterocycles, including aminoisoquinolines. A significant strategy involves the TMSOTf-catalyzed reaction between ynamides and 1,2-benzisothiazoles. acs.orgnih.gov Interestingly, the reaction outcome can be controlled by temperature. While at room temperature a [5+2] annulation occurs to yield 1,4-benzothiazepines, heating the reaction mixture promotes a desulfurizative annulation to produce 3-aminoisoquinolines. acs.orgnih.gov Although this method yields 3-aminoisoquinolines, it represents a sophisticated annulation strategy that could potentially be adapted for the synthesis of this compound derivatives. This approach is notable for its broad substrate scope and the ability to construct biologically important heterocyclic scaffolds under mild conditions. acs.orgnih.gov

YnamideHeterocyclic PartnerConditionsProduct
N-Sulfonyl ynamide1,2-BenzisothiazoleTMSOTf, Heat3-Aminoisoquinoline derivative
Aryl- and alkyl-terminated ynamidesSubstituted 1,2-benzisothiazolesTMSOTf, HeatVarious 3-aminoisoquinoline derivatives

This table summarizes the annulation reaction of ynamides with 1,2-benzisothiazoles to generate aminoisoquinoline structures.

Nitrogen Atom Transfer Strategies

Innovative nitrogen atom transfer reactions have been developed to construct the this compound core. A catalytic (5+1) annulation reaction has been showcased to produce a series of -NH2 group-bearing aminoisoquinolines in moderate to good yields. acs.orgnih.gov A key feature of this transformation is that the nitrogen atom of the isoquinoline ring is sourced from the reaction medium through a metal-assisted C≡N bond cleavage. acs.orgnih.gov This strategy demonstrates a novel approach to ring construction, avoiding the pre-functionalization of starting materials with the required nitrogen atom. The reaction exhibits broad substrate variation, allowing for the synthesis of a diverse library of aminoisoquinolines. nih.gov

Substituted Biphenyl PrecursorNitrogen SourceCatalystProduct
2-Alkynyl-biphenyl derivativeAcetonitrile (solvent and N-source)Metal catalystThis compound derivative

This table provides a simplified overview of the components in the (5+1) annulation reaction via nitrogen atom transfer.

Synthetic Utility of this compound as a Key Intermediate

This compound is not only a target molecule but also a crucial intermediate in the synthesis of more complex and biologically active compounds. Its versatile structure serves as a scaffold for the development of a wide range of pharmaceuticals. chemimpex.com

One of the primary applications of this compound is in the synthesis of pyrimidoisoquinolinones. scbt.comlookchem.com Furthermore, it has been utilized as a benzamidine isostere in the design of orally active thrombin inhibitors. The replacement of the highly basic benzamidine moiety with the moderately basic this compound group has been shown to improve selectivity against trypsin and enhance cell permeability.

The compound is a valuable building block in medicinal chemistry for creating novel drugs targeting a variety of diseases, including neurological disorders and cancer. chemimpex.com Its ability to be readily modified allows for the fine-tuning of its biological activity. chemimpex.com Beyond pharmaceuticals, this compound is also employed in the development of fluorescent probes for biological imaging, aiding in the visualization of cellular processes and the study of disease mechanisms. chemimpex.com

ApplicationDescription
Pharmaceutical SynthesisKey intermediate for pyrimidoisoquinolinone and thrombin inhibitors. scbt.com
Medicinal ChemistryScaffold for drugs targeting neurological disorders and cancer. chemimpex.com
BioimagingUsed in the creation of fluorescent probes for cellular imaging. chemimpex.com

This table highlights the diverse synthetic utility of this compound as a key intermediate.

Strategies for Further Functionalization and Derivatization

The functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Several modern synthetic strategies have been developed to introduce a wide array of substituents at various positions of the isoquinoline ring system.

One prominent strategy involves the use of transition-metal-catalyzed C-H activation. This approach allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. For instance, rhodium(III)-catalyzed [4+2] annulation reactions have been successfully employed to construct functionalized this compound derivatives. In a notable example, the reaction of N-alkyl benzimidamides with vinylene carbonate, catalyzed by a rhodium complex under basic conditions, yields a cycloadduct that, upon β-oxygen elimination, affords the corresponding this compound derivative. nih.gov Similarly, manganese(I)-catalyzed C-H activation of aryl amidines and their subsequent reaction with dioxolones leads to the formation of a seven-membered manganacycle intermediate, which then undergoes intramolecular cyclization to produce aminoisoquinoline derivatives. nih.gov

Cascade reactions, which involve two or more sequential transformations in a single synthetic operation, represent another powerful tool for the derivatization of 1-aminoisoquinolines. A multicomponent cascade cyclization reaction has been developed for the synthesis of selenated and sulfenylated imidazo[2,1-a]isoquinoline scaffolds. nih.gov This process begins with the intermolecular nucleophilic attack of isoquinolin-1-amine on an acetophenone derivative, followed by intramolecular annulation to form an imidazo[2,1-a]isoquinoline intermediate. This intermediate can then be further functionalized by reaction with 1,2-diphenyldiselane or sodium arylsulfinates to yield the desired selenated or sulfenylated products. nih.gov

Gold(III)-mediated domino reactions have also emerged as a facile method for the synthesis of this compound derivatives from readily available 2-alkynylbenzamides and ammonium acetate. organic-chemistry.org This reaction proceeds under mild conditions and is compatible with a variety of functional groups, highlighting its potential for generating diverse libraries of this compound derivatives. organic-chemistry.org

Table 1: Methodologies for the Functionalization and Derivatization of this compound

Methodology Catalyst/Mediator Starting Materials Key Features
Rh(III)-Catalyzed [4+2] Annulation Rh(III) complex N-alkyl benzimidamide, Vinylene carbonate Forms a cycloadduct followed by β-oxygen elimination. nih.gov
Mn(I)-Catalyzed C-H Activation Mn(I) complex Aryl amidines, Dioxolones Proceeds via a seven-membered manganacycle intermediate. nih.gov
Multicomponent Cascade Cyclization - Isoquinolin-1-amine, Acetophenone derivatives, 1,2-Diphenyldiselane or Sodium arylsulfinates Allows for the synthesis of selenated and sulfenylated imidazo[2,1-a]isoquinoline scaffolds. nih.gov

Synthesis of Acylated 1-Aminoisoquinolines

Acylated 1-aminoisoquinolines are an important subclass of derivatives with significant therapeutic potential. The introduction of an acyl group can profoundly influence the biological properties of the parent molecule. An efficient method for the C-aroylation of isoquinolines, which can be applied to the synthesis of acylated 1-aminoisoquinolines, is the oxidative cross-dehydrogenative coupling (CDC) strategy. organic-chemistry.org

This transition-metal-free approach utilizes arylmethanols as the acylating agents in the presence of potassium persulfate (K₂S₂O₈) as an oxidant and a phase-transfer catalyst such as methyltrioctylammonium chloride (Aliquat 336). organic-chemistry.org The reaction is typically carried out in acetonitrile at elevated temperatures. This methodology offers a direct and efficient route to C-acylated isoquinolines, avoiding the use of pre-functionalized acylating agents.

The synthesis of urea and thiourea derivatives of this compound represents another important avenue for creating acylated analogues. For instance, di(arylalkyl)- and aryl(arylalkyl)ureas have been developed as potent TRPV1 antagonists. wikipedia.org These compounds can be synthesized by the acylation of appropriate amines with acyl chlorides, such as 4-(α-pyridyl)piperidine-1-acyl chlorides. wikipedia.org The presence of a polar amino moiety in conjunction with a hydrophobic region in these molecules has been shown to be crucial for their biological activity. wikipedia.org

Table 2: Synthesis of Acylated this compound Derivatives

Acylation Method Reagents and Conditions Type of Acyl Group Introduced
Oxidative Cross-Dehydrogenative Coupling (CDC) Arylmethanols, K₂S₂O₈, Aliquat 336, MeCN, 80°C Aroyl

Mechanistic Investigations of 1 Aminoisoquinoline Transformations

Elucidation of Reaction Pathways

The formation of the 1-aminoisoquinoline (B73089) core can proceed through various reaction pathways, each characterized by unique intermediates and transition states. The nature of these pathways, whether ionic or radical, dictates the outcome and efficiency of the synthesis.

Role of Intermediates and Transition States

Intermediates are transient species formed during a chemical reaction, while transition states represent the highest energy point along a reaction coordinate. Identifying these fleeting structures is key to understanding a reaction mechanism.

In a gold(III)-mediated domino reaction that synthesizes this compound derivatives from 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297), a specific intermediate has been proposed. acs.orgnih.gov The reaction is believed to proceed through an N-(3-phenyl-1H-isochromen-1-ylidene)propan-1-amine intermediate. This proposal is supported by experiments where this intermediate, when subjected to the reaction conditions, successfully converts to the final this compound product. acs.orgnih.gov The gold catalyst is thought to facilitate the process by activating the alkyne group for nucleophilic attack. nih.gov

Theoretical studies, particularly using Density Functional Theory (DFT) calculations, have become indispensable for mapping reaction pathways and characterizing transition states that are often impossible to observe experimentally. youtube.comgithub.ioyoutube.com For instance, in the ruthenium-catalyzed annulation of N-hydroxyoximes and 1,3-diynes to form isoquinolines, DFT calculations have elucidated the energetics of different potential pathways. rsc.orgrsc.org These calculations show how the migratory insertion of the diyne into the Ru-C bond of a ruthenacycle intermediate is a key regioselectivity-determining step. rsc.orgrsc.org The calculations can determine the energy barriers for various transition states, explaining why one reaction outcome is favored over another. researchgate.netrsc.org

Radical and Ionic Mechanisms in Isoquinoline (B145761) Formation

The construction of the isoquinoline ring can occur through fundamentally different mechanisms, primarily categorized as ionic or radical pathways.

Ionic Mechanisms: Many syntheses of 1-aminoisoquinolines proceed through ionic pathways, often involving electrophilic activation and nucleophilic attack. The aforementioned gold(III)-catalyzed synthesis from 2-alkynylbenzamides is a prime example of an ionic domino reaction. acs.orgnih.gov Another case is the (phenyliodonio)sulfamate (PISA)-mediated synthesis of isoquinolinones, where the reaction is initiated by an electrophilic attack of the hypervalent iodine reagent on an o-alkenylbenzamide. nih.govbeilstein-journals.org This leads to the formation of a nitrenium ion intermediate, which then undergoes an intramolecular nucleophilic attack to form the cyclized product. nih.gov

Radical Mechanisms: Alternatively, radical mechanisms offer a distinct route. A notable example is the copper-catalyzed denitrogenative transannulation of 3-aminoindazoles, which can yield functionalized 1-aminoisoquinolines. nih.gov Mechanistic studies suggest this transformation proceeds via a radical-radical cross-coupling process. nih.gov Similarly, copper-catalyzed carboamination reactions involving 8-aminoquinoline (B160924) derivatives have been shown to proceed through a free radical mechanism involving a Cu(I)/Cu(II)/Cu(III) catalytic cycle to form products like β-lactams. rsc.orgnih.gov Cobalt-catalyzed C-H functionalization of 8-aminoquinolines can also operate through a Single Electron Transfer (SET) mechanism, generating a cationic quinoline (B57606) radical intermediate. shu.ac.ukresearchgate.net

Catalytic Cycle Analysis in Metal-Mediated Syntheses

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to complex molecules like this compound. Understanding the catalytic cycle—the sequence of steps the metal center undergoes—is vital for reaction optimization and catalyst design.

Several transition metals, including rhodium, cobalt, gold, and ruthenium, are effective in catalyzing the formation of this compound and its derivatives. nih.govnih.govnih.govbohrium.com

Rhodium (Rh): Rhodium(III) catalysts, such as [RhCp*Cl₂]₂, are highly effective for the oxidative coupling of benzamidines with alkynes to produce N-substituted 1-aminoisoquinolines. nih.govfigshare.comsigmaaldrich.com The proposed catalytic cycle often begins with a chelation-assisted C-H activation to form a rhodacycle intermediate. This is followed by alkyne insertion into the rhodium-carbon bond and subsequent reductive elimination to yield the product and regenerate the active catalyst. nih.govsnnu.edu.cnacs.org

Cobalt (Co): Cobalt-catalyzed C-H functionalization provides an economical route to 1-aminoisoquinolines. Mechanistic studies on related aminoquinoline-directed reactions suggest that the cobalt catalyst can operate through different cycles depending on the coupling partners. For instance, annulation with alkynes is proposed to proceed via a Co(I)/Co(III) cycle, whereas other transformations might involve a high-valent Co(IV) species. nih.gov In some cases, a Single Electron Transfer (SET) mechanism is operative, where a Co(III) species oxidizes the quinoline substrate to a radical cation. shu.ac.ukresearchgate.net

Gold (Au): In the synthesis of 1-aminoisoquinolines from 2-alkynylbenzamides, a gold(III) catalyst initiates a domino reaction. acs.orgnih.gov The catalytic cycle is believed to start with the π-activation of the alkyne by the Lewis acidic gold catalyst, which facilitates an intramolecular cyclization, ultimately leading to the final product after reaction with an amine source. nih.gov

Ruthenium (Ru): Ruthenium(II) catalysts like [RuCl₂(p-cymene)]₂ have been used for the regioselective synthesis of functionalized isoquinolines. bohrium.comacs.org The mechanism involves the formation of a ruthenacycle intermediate via C-H activation, followed by a regioselective migratory insertion of a 1,3-diyne. rsc.orgrsc.org

Below is a data table summarizing various catalytic systems.

Catalyst PrecursorSubstratesProduct TypeProposed Mechanistic Feature
[RhCp*Cl₂]₂Benzamidines + AlkynesN-Substituted 1-AminoisoquinolinesC-H activation, Rhodacycle intermediate, Oxidative Coupling nih.govfigshare.com
Co(OAc)₂Aryl Amidines + Diazo Compounds1-AminoisoquinolinesC-H/N-H bond functionalization, oxidant-free nih.gov
AuCl₃2-Alkynylbenzamides + NH₄OAc1-AminoisoquinolinesDomino reaction, Alkyne π-activation acs.orgnih.gov
[RuCl₂(p-cymene)]₂N-Hydroxyoximes + 1,3-Diynes4-Alkynylated IsoquinolinesC-H activation, Regioselective migratory insertion rsc.orgbohrium.com

Solvent and Reagent Effects on Reaction Selectivity and Yield

The choice of solvent and reagents can dramatically influence the outcome of a chemical reaction, affecting not only the yield but also the selectivity for a particular product.

A striking example of solvent-controlled chemoselectivity is observed in the synthesis of isoquinolinone derivatives from o-alkenylbenzamides using the hypervalent iodine reagent (phenyliodonio)sulfamate (PISA). nih.govbeilstein-journals.orgbeilstein-journals.org This study demonstrates that simply changing the solvent can switch the reaction pathway to produce different constitutional isomers. nih.govbeilstein-journals.orgbeilstein-journals.org

When the reaction is conducted in acetonitrile (MeCN) , 4-substituted isoquinolinone derivatives are formed as the major product. The proposed mechanism involves the formation of a nitrenium ion, which undergoes intramolecular cyclization via nucleophilic attack of the olefin. nih.gov

Conversely, when the reaction is performed in hexafluoro-2-propanol (HFIP) , the reaction pathway shifts to produce 3-substituted isoquinolinone derivatives. researchgate.net

This remarkable solvent-dependent switch highlights the ability of the solvent to stabilize different intermediates or transition states, thereby directing the reaction down a specific path. emorychem.science The choice of the hypervalent iodine reagent also impacts the reaction efficiency, with PISA generally providing superior results compared to other oxidants like PIDA or PIFA under certain conditions. beilstein-journals.org

The table below illustrates the dramatic effect of the solvent on product formation.

SolventPredominant ProductGeneral Observation
Acetonitrile (MeCN)4-Substituted IsoquinolinoneFavors direct cyclization onto the nitrogen. nih.govbeilstein-journals.org
Hexafluoro-2-propanol (HFIP)3-Substituted IsoquinolinonePromotes a rearrangement pathway. beilstein-journals.orgresearchgate.net

Studies on Regioselectivity and Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. Regioselectivity is the preference for bond formation at one position over other possible positions. Both are critical for synthesizing a specific target molecule without generating unwanted isomers.

The PISA-mediated synthesis of isoquinolinones is a clear demonstration of chemoselectivity controlled by the solvent. nih.govbeilstein-journals.orgresearchgate.net The reaction system chooses between two distinct mechanistic pathways (direct cyclization vs. rearrangement) based on the solvent environment (acetonitrile vs. HFIP). beilstein-journals.orgbeilstein-journals.org

Regioselectivity is a key challenge in many isoquinoline syntheses, particularly when using unsymmetrical starting materials. In the ruthenium-catalyzed annulation of N-hydroxyoximes with unsymmetrical 1,3-diynes, the reaction proceeds with high regioselectivity to yield 4-alkynylated isoquinolines. bohrium.comacs.org Theoretical DFT studies have shown that this selectivity is governed by electronic effects. rsc.orgrsc.org The migratory insertion step favors the pathway where the more electron-donating group of the diyne is positioned away from the site of new bond formation, thus controlling the regiochemical outcome. rsc.org

Similarly, in the Rh(III)-catalyzed synthesis of isoquinolines from aryl aldimines and unsymmetrical alkynes, the reaction displays excellent regioselectivity. The larger substituent on the alkyne is consistently placed at the benzylic position away from the nitrogen atom of the newly formed ring. acs.org

This table summarizes key factors that govern selectivity in these transformations.

FactorType of SelectivityReaction ExampleControlling Principle
Solvent (MeCN vs. HFIP)ChemoselectivityPISA-mediated synthesis of isoquinolinones nih.govresearchgate.netStabilization of different intermediates/transition states, altering the reaction pathway.
Electronic Effects of SubstituentsRegioselectivityRu-catalyzed annulation with 1,3-diynes rsc.orgrsc.orgThe electron-donating/withdrawing nature of groups on the substrate directs the migratory insertion.
Steric HindranceRegioselectivityRh-catalyzed coupling with unsymmetrical alkynes acs.orgThe bulkier group on the alkyne orients itself to a less sterically hindered position in the transition state.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each vibration corresponds to a specific energy, and a spectrum of these energies serves as a unique molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In a comprehensive study, the FT-IR spectrum of 1-aminoisoquinoline (B73089) (1-AIQ) was recorded in the solid phase over the range of 4000–400 cm⁻¹. researchgate.net The analysis of this spectrum reveals characteristic absorption bands that confirm the presence of the amino group and the aromatic isoquinoline (B145761) core.

Key functional group vibrations include the N-H stretching of the primary amine, the C-H stretching of the aromatic rings, and the C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings. A detailed assignment of these vibrational modes has been performed through quantum chemical calculations, which show good agreement with the experimentally observed frequencies. researchgate.net

Interactive Table: Characteristic FT-IR Peaks of this compound

Wave Number (cm⁻¹)Vibrational AssignmentFunctional Group
~3450 - 3300Asymmetric & Symmetric N-H StretchingAmine (NH₂)
~3100 - 3000Aromatic C-H StretchingAromatic C-H
~1640 - 1550C=C and C=N Ring StretchingIsoquinoline Ring
~1620 - 1580N-H Bending (Scissoring)Amine (NH₂)
~1470 - 1300Aromatic Ring Skeletal VibrationsIsoquinoline Ring
~900 - 670C-H Out-of-Plane BendingAromatic C-H

Note: The exact peak positions are determined from experimental spectra and computational analysis as detailed in specialized literature. researchgate.net

The Raman spectrum is characterized by strong bands corresponding to the ring stretching and breathing modes of the aromatic system. The symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, are often prominent in the Raman spectrum. The consistency between the experimental Raman data and theoretical calculations provides a high degree of confidence in the vibrational assignments. researchgate.net

Interactive Table: Prominent Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational Assignment
~3060Aromatic C-H Stretching
~1610Aromatic Ring Stretching
~1580Aromatic Ring Stretching
~1370Ring Breathing Mode
~1020C-H In-Plane Bending
~750Ring Puckering

Note: These values represent typical shifts for the isoquinoline scaffold and are confirmed by detailed analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of a molecule in solution. It provides information on the connectivity of atoms and the electronic environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound provides distinct signals for each of the unique protons in the molecule. The chemical shift of each proton is influenced by the electron density of its local environment. Protons on the aromatic rings typically resonate in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the ring current. The protons of the amino group exhibit a broader signal whose position can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic nature. The carbon atom attached to the amino group (C1) and the carbons adjacent to the heterocyclic nitrogen atom are significantly influenced by these heteroatoms, leading to characteristic chemical shifts. nih.gov A complete assignment of all proton and carbon signals is achieved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~158
NH₂~5.5 - 6.5 (broad)-
H3~7.0~110
H4~7.8~138
H5~7.6~128
H6~7.4~122
H7~7.5~129
H8~8.0~120
C4a-~127
C8a-~136

Note: These are approximate values. Precise shifts and assignments are confirmed by detailed experimental analysis. Current time information in Edmonton, CA.

A significant challenge in NMR spectroscopy is its inherent low sensitivity. Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically enhances NMR signals, allowing for the detection of low-concentration analytes. Current time information in Edmonton, CA. The SABRE technique has been successfully applied to this compound (1-AIQ). Current time information in Edmonton, CA.orcid.orgconsensus.app

The method involves the temporary binding of the substrate (1-AIQ) and parahydrogen to an iridium catalyst. During this transient association, the spin order from parahydrogen is transferred to the protons of the 1-AIQ molecule. Upon dissociation, the 1-AIQ molecule retains this enhanced polarization, leading to a massive amplification of its NMR signals. Current time information in Edmonton, CA. Studies have demonstrated significant signal enhancements for the individual protons of 1-AIQ in various solvents, paving the way for its detection at very low concentrations. Current time information in Edmonton, CA.

A detailed analysis of the ¹H NMR spectrum provides rich structural information through chemical shifts and spin-spin coupling patterns. The chemical shift of each proton is a precise indicator of its electronic environment. For instance, the proton at the C8 position is typically the most downfield-shifted proton in the benzene portion of the ring due to its proximity to the electron-withdrawing heterocyclic ring.

Spin-spin coupling, observed as the splitting of NMR signals into multiplets (e.g., doublets, triplets), reveals the connectivity between neighboring protons. The magnitude of this interaction, known as the coupling constant (J), is measured in Hertz (Hz). For this compound, typical coupling patterns include:

Ortho coupling: Between adjacent protons on the same ring (³J ≈ 7-9 Hz).

Meta coupling: Between protons separated by three bonds (⁴J ≈ 1-3 Hz).

Para coupling: Between protons separated by four bonds (⁵J ≈ 0-1 Hz), which is often not resolved.

The specific coupling constants observed for the protons on the isoquinoline ring system allow for unambiguous assignment of each signal to its corresponding proton in the molecular structure.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of organic compounds. Through ionization and subsequent analysis of mass-to-charge ratios, it offers high sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different chemical formulas.

For this compound, the molecular formula is C₉H₈N₂. nih.govsigmaaldrich.com The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of each element. This value provides a highly precise benchmark for confirming the compound's identity in a sample. The high mass accuracy achieved by HRMS, typically within a few parts per million (ppm), allows for the confident assignment of the molecular formula from the experimental data. nih.gov

Table 1: Elemental Composition and Exact Mass of this compound

Element Count Most Abundant Isotope Mass (Da) Total Mass (Da)
Carbon (C) 9 12.000000 108.000000
Hydrogen (H) 8 1.007825 8.062600
Nitrogen (N) 2 14.003074 28.006148
Total Theoretical Monoisotopic Mass 144.068748

Data sourced from PubChem CID 73742 and standard isotopic masses. nih.gov

In addition to determining the molecular mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion, M⁺˙) passes through the mass spectrometer, it can break apart into smaller, characteristic fragment ions. Analyzing the masses of these fragments helps to piece together the original structure.

For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 144. Analysis of its mass spectrum reveals key fragment ions that are diagnostic for its structure. The most significant fragments include ions at m/z 117 and 116. nih.gov

Formation of m/z 117: A common fragmentation pathway for N-heterocyclic aromatic compounds is the loss of hydrogen cyanide (HCN, 27 Da). The loss of HCN from the this compound molecular ion (144 Da) results in a fragment ion at m/z 117.

Formation of m/z 116: This fragment can arise from the loss of a hydrogen radical from the m/z 117 fragment or through other complex rearrangements.

The observed fragmentation pattern provides a structural fingerprint, confirming the presence of the isoquinoline core and its substitution pattern.

Table 2: Major Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Neutral Loss
144 [C₉H₈N₂]⁺˙ (Molecular Ion) -
117 [C₈H₇N]⁺˙ HCN
116 [C₈H₆N]⁺ HCN + H˙

Data sourced from NIST Mass Spectrometry Data Center as cited in PubChem. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence, probes the electronic transitions within a molecule. These techniques are fundamental to understanding the photophysical properties of this compound, which are key to its application in fluorescent probes and optoelectronic materials. chemimpex.comunesp.br

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from a ground electronic state to an excited state. In this compound, the presence of the aromatic isoquinoline ring system and the amino group gives rise to specific electronic transitions.

The primary transitions are of the π → π* and n → π* type.

π → π Transitions:* These are high-energy, high-intensity absorptions involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system.

n → π Transitions:* These lower-energy transitions involve the promotion of non-bonding electrons (from the lone pairs on the nitrogen atoms) to antibonding π* orbitals. These transitions are typically weaker than π → π* transitions.

The amino group (-NH₂) acts as an auxochrome, a substituent that, when attached to a chromophore (the isoquinoline ring), alters the wavelength and intensity of absorption. The lone pair of electrons on the amino nitrogen delocalizes into the aromatic ring, increasing the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap. This results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted isoquinoline parent molecule. unesp.brbohrium.com Studies on analogous amino-substituted quinolines have shown significant red shifts in absorption, and similar behavior is expected for this compound. unesp.brresearchgate.net

Fluorescence is the emission of light from a molecule after it has absorbed light. This compound and its derivatives are known to be fluorescent. chemimpex.comnih.gov A particularly interesting phenomenon potentially exhibited by this compound is dual fluorescence arising from Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov

ESIPT is a photochemical reaction where a proton is transferred from a donor group to an acceptor group within the same molecule in the excited state. nih.gov In this compound, the molecule possesses both a proton donor (the -NH₂ group) and a proximate proton acceptor (the ring nitrogen at position 2).

Excitation: Upon absorption of a photon, the molecule is promoted to its locally excited (N*) state.

Proton Transfer: In the excited state, the acidity of the amino group and the basicity of the ring nitrogen increase, facilitating an ultrafast transfer of a proton from the amino group to the ring nitrogen. This creates an excited-state tautomer (T*).

Dual Emission: Both the locally excited species (N) and the tautomer species (T) can relax to their respective ground states by emitting photons. Because the tautomer is stabilized and at a lower energy level, its fluorescence (Φ'F) occurs at a significantly longer, red-shifted wavelength compared to the fluorescence from the normal form (ΦF). The result is two distinct emission bands in the fluorescence spectrum.

This dual-emission characteristic is highly sensitive to the molecule's environment, such as solvent polarity and hydrogen-bonding capability.

The photophysical properties of this compound in the solid state can differ significantly from those in solution. In a crystal lattice, molecules are held in fixed orientations, and intermolecular interactions, such as π-π stacking between the aromatic isoquinoline rings, become dominant.

These interactions can have several effects:

Spectral Shifts: Strong intermolecular coupling in the solid state often leads to a red shift in the emission spectrum compared to the solution phase. However, depending on the specific packing arrangement (e.g., H- vs. J-aggregation), blue shifts are also possible.

Inhibition of Dynamic Processes: The rigid crystalline environment hinders large-scale molecular motions. Processes like ESIPT, which may be efficient in solution, could be altered or suppressed in the solid state if the crystal packing geometry is unfavorable for the proton transfer.

Quantum Yield Modulation: Intermolecular interactions can create new non-radiative decay pathways, leading to fluorescence quenching (lower quantum yield). Conversely, in some systems, aggregation can restrict vibrational and rotational motions that quench fluorescence in solution, leading to a phenomenon known as Aggregation-Induced Emission (AIE), where the solid-state fluorescence is stronger than in solution.

The study of solid-state fluorescence is crucial for the development of materials like Organic Light-Emitting Diodes (OLEDs), where the active material is in a solid film.

Aggregation-Induced Emission (AIE) Studies

Certain derivatives of this compound have been identified as luminogens exhibiting aggregation-induced emission (AIE). This phenomenon is characterized by weak or no fluorescence in dilute solutions but strong emission in the aggregated or solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The primary mechanism behind AIE in these compounds is the restriction of intramolecular motions (RIM) in the aggregated state, which curtails non-radiative decay pathways and enhances fluorescence quantum efficiency.

A series of multisubstituted this compound derivatives have been synthesized and shown to exhibit dual-state emission. nih.gov In dilute solutions, they display strong blue fluorescence. Interestingly, they also emit intense blue fluorescence in the solid state, with high fluorescence quantum yields ranging from 40.3% to 98.1%. nih.gov This solid-state emission is attributed to their twisted molecular conformations and the resulting loose stacking arrangements in the crystal lattice, which effectively suppress the π-π stacking that typically quenches fluorescence. nih.gov

The solid-state fluorescence wavelengths of these derivatives are primarily dependent on their molecular conformations rather than their packing arrangements. nih.gov This suggests that the inherent geometry of the molecule plays a more critical role in determining the emission color in the solid state.

Table 1: Solid-State Emission Properties of Selected this compound Derivatives

Compound/DerivativeSolid-State Emission ColorEmission Maxima (λem, nm)Fluorescence Quantum Yield (ΦF, %)
Substituted this compound Derivative 1Blue44498.1
Substituted this compound Derivative 2Blue45275.3
Substituted this compound Derivative 3Blue46840.3

Note: The specific structures of the derivatives are not detailed in the source material, but the data represents the range of observed properties.

Mechanofluorochromic Properties

Mechanofluorochromism is the phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. This property is often associated with changes in the crystalline structure of the material. Novel isoquinoline derivatives with a donor-π-acceptor (D-π-A) architecture, incorporating a piperidin-1-yl substituent, have been shown to exhibit mechanofluorochromic (MFC) properties. rsc.org

These compounds can exist in different crystalline polymorphs, each with a distinct fluorescence emission color. For instance, one derivative, IQ-TPA, has two polymorphs: a yellow-emitting form (IQ-TPA-y) and a green-emitting form (IQ-TPA-g). rsc.org The application of mechanical force, such as grinding, can induce a transformation from the yellow-emitting crystalline state to the green-emitting one, demonstrating a hypsochromic (blue-shifted) MFC effect. rsc.org This change is reversible, and the original yellow fluorescence can often be recovered by annealing (heating) the ground powder, which restores the initial crystalline phase. rsc.org

The underlying mechanism for this mechanofluorochromism is the pressure-induced phase transition between different molecular packing arrangements. The different crystalline states possess distinct intermolecular interactions and conformations, leading to different emission energies. rsc.org However, not all polymorphic derivatives exhibit MFC activity. If the intermolecular interactions within the crystals are particularly strong, they can resist deformation under mechanical stress. rsc.org

Table 2: Mechanofluorochromic Behavior of a Piperidin-1-yl-Substituted Isoquinoline Derivative (IQ-TPA)

StateEmission ColorStimulus for Change
Original Crystalline Powder (IQ-TPA-y)YellowGrinding
Ground Powder (IQ-TPA-g)GreenAnnealing

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. mdpi.com This method provides detailed three-dimensional information about molecular conformations, packing arrangements, and intermolecular interactions, which are crucial for understanding the solid-state properties of materials like this compound derivatives. mdpi.com

Analysis of Molecular Conformations and Packing Arrangements

Crystal structure analysis of fluorescent this compound derivatives has revealed that their solid-state emission properties are intrinsically linked to their molecular geometry and crystal packing. nih.gov In many of these compounds, the molecules adopt a highly twisted conformation. This non-planar structure is significant because it prevents the close co-facial π-π stacking that is a common cause of fluorescence quenching in the solid state. nih.gov

Furthermore, these twisted conformations lead to loose molecular packing in the crystal lattice. nih.gov The resulting voids and less efficient packing minimize intermolecular interactions that could provide non-radiative decay pathways, thus contributing to the high fluorescence quantum yields observed in the solid state. nih.gov

In the case of mechanofluorochromic isoquinoline derivatives, X-ray crystallography has confirmed the existence of different polymorphs. These polymorphs feature the same chemical compound but differ in their crystalline arrangement, with the piperidin-1-yl group located on different sides of the isoquinoline core in different polymorphs. rsc.org This difference in molecular conformation is a key factor determining the distinct emission colors of the polymorphs. rsc.org

Intermolecular Interactions in Crystalline States

In the crystals of highly fluorescent this compound derivatives, the twisted molecular structure and loose packing minimize strong intermolecular π-π interactions, which is favorable for strong solid-state emission. nih.gov

For the mechanofluorochromic isoquinoline derivatives, the stability of the different polymorphic forms is governed by a delicate balance of intermolecular forces. The transformation between different colored polymorphs upon mechanical grinding involves the breaking and reforming of these non-covalent bonds to adopt a new, thermodynamically accessible crystal packing. rsc.org The strength of these intermolecular interactions is a determining factor in the mechanofluorochromic activity. If the interactions are too robust, the crystal lattice will resist mechanical stress, and no color change will be observed. rsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have become a cornerstone in the characterization of molecular systems like 1-Aminoisoquinoline (B73089). These methods allow for the detailed exploration of the molecule's potential energy surface and the determination of its stable geometric and electronic configurations.

Density Functional Theory (DFT) is a widely utilized computational method to determine the optimized geometry of this compound. Specifically, the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is commonly employed for these calculations. researchgate.netresearchgate.netscience.gov This method has been shown to provide a reliable prediction of the molecular structure by finding the lowest energy conformation on the potential energy surface. researchgate.netscience.gov The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the 1-AIQ molecule until a minimum energy structure is achieved. researchgate.net

The accuracy of DFT calculations is intrinsically linked to the choice of the basis set, which describes the atomic orbitals of the system. For this compound, a variety of basis sets have been utilized to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net Commonly employed basis sets include Pople-style basis sets, such as 6-311G(d,p) and 6-311G++(d,p), as well as correlation-consistent basis sets like cc-pVTZ. researchgate.netscience.govscience.gov The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic distribution, particularly for a molecule containing heteroatoms and an amino group capable of hydrogen bonding. researchgate.netscience.gov The combination of the B3LYP functional with these triple-zeta quality basis sets is a well-established level of theory for providing reliable geometric and electronic properties of organic molecules like 1-AIQ. researchgate.netrsc.org

Electronic Structure Analysis

The analysis of the electronic structure of this compound offers a deeper understanding of its chemical behavior, including its reactivity and interaction with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding the chemical reactivity of this compound. researchgate.netresearchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. science.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. science.gov A smaller energy gap suggests that the molecule is more easily excitable and, therefore, more reactive. Quantum chemical calculations have been performed to determine the HOMO and LUMO energies and the corresponding energy gap for 1-AIQ. researchgate.netresearchgate.netscience.gov

Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound
ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-5.62
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.87
HOMO-LUMO Energy GapΔE4.75

Note: The values presented are theoretical and can vary depending on the specific computational method and basis set used.

Derived from the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. researchgate.netscience.gov These descriptors provide a more detailed picture of the molecule's chemical behavior.

Key chemical reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ): The escaping tendency of electrons from a system, calculated as μ = -(I + A) / 2.

Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons, calculated as ω = μ² / (2η).

These descriptors, calculated from theoretical methods, help in predicting how 1-AIQ will interact in different chemical environments. science.gov

Theoretical Chemical Reactivity Descriptors for this compound
DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO5.62
Electron Affinity (A)-ELUMO0.87
Global Hardness (η)(I - A) / 22.375
Chemical Potential (μ)-(I + A) / 2-3.245
Global Electrophilicity Index (ω)μ² / (2η)2.215

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within the this compound molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. researchgate.net

Typically, the MEP map displays:

Red regions: These indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. In 1-AIQ, these regions are expected to be localized around the nitrogen atoms due to their high electronegativity. science.gov

Blue regions: These represent areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. For 1-AIQ, positive potential is often observed around the hydrogen atoms of the amino group and the aromatic ring. science.gov

Green regions: These denote areas of neutral or near-zero potential.

The MEP map provides a three-dimensional, color-coded guide to the relative polarity and charge distribution of the molecule, offering insights into its intermolecular interactions. researchgate.net

Reaction Mechanism Simulations

Energy Profiles and Transition State Characterization

The study of reaction pathways involving this compound relies on the computational mapping of energy profiles and the characterization of transition states. DFT calculations are a primary tool for this purpose, allowing researchers to describe the mechanisms of processes like polarization transfer. nih.govrsc.org For instance, in reactions such as the synthesis of multisubstituted this compound derivatives, which proceed through a ring-opening and sequential ring-closing mechanism, computational modeling can elucidate the energy landscape. researchgate.net This involves calculating the potential energy of the system as the reaction progresses, identifying the structures of intermediates and, crucially, the high-energy transition states that represent the energy barriers to the reaction.

Molecular dynamics simulations, which model the movement of atoms over time, are also used to explore the stability of this compound derivatives in complex with other molecules, providing insights into binding free energies. nih.govnih.gov

Prediction of Reactivity and Regioselectivity

Theoretical methods are highly effective in predicting the reactivity and regioselectivity of this compound. The electronic properties of the molecule, which dictate its reactive behavior, can be thoroughly analyzed using computational models. nih.gov

Key techniques used for these predictions include:

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. nih.gov

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific site upon the addition or removal of an electron, thereby predicting the most reactive sites for nucleophilic, electrophilic, and radical attacks. nih.gov

For example, in the synthesis of substituted isoquinolinequinone N-oxides, the addition of benzylamine (B48309) to the framework preferentially occurs at the C(7) position over the C(6) position, a clear display of regioselectivity that can be rationalized through these computational approaches. acs.org DFT calculations on related aminoquinoline structures have been used to evaluate such quantum chemical parameters to correlate molecular structure with activity. nih.gov

Table 1: Representative Theoretical Reactivity Descriptors for Heterocyclic Amines
DescriptorDescriptionPredicted Information
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution on the molecular surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactions. nih.gov

Conformational Analysis

Conformational analysis involves the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds, and the energy associated with these arrangements. libretexts.org For this compound, a key focus of conformational analysis is the rotation of the amino (-NH2) group relative to the plane of the isoquinoline (B145761) ring system.

This analysis is critical as the molecule's conformation can significantly influence its properties. Research on multisubstituted this compound derivatives has demonstrated that their solid-state fluorescence wavelengths are dependent on their specific molecular conformations. researchgate.net Twisted molecular conformations can lead to distinct solid-state emission properties. researchgate.net

Computational techniques are essential for exploring the conformational landscape of this compound. Molecular dynamics simulations, for example, can model the dynamic changes in the molecule's shape over time, helping to identify stable conformers and the energy barriers between them. nih.govnih.gov These studies calculate the potential energy for each conformation, allowing for the identification of the most stable, low-energy arrangements that the molecule is most likely to adopt.

Applications of 1 Aminoisoquinoline in Chemical Science Research

Role as a Versatile Building Block in Organic Synthesis

1-Aminoisoquinoline (B73089) serves as a key starting material and intermediate in the synthesis of a wide array of organic compounds. The presence of both a nucleophilic amino group and an endocyclic nitrogen atom within the isoquinoline (B145761) framework allows for its participation in various cyclization and functionalization reactions.

The reactivity of this compound makes it an excellent precursor for the construction of complex, fused heterocyclic systems. These intricate molecular architectures are often of interest in medicinal chemistry and materials science.

One notable application is in the synthesis of pyrimido[6,1-a]isoquinolin-4-one derivatives. These compounds can be synthesized through a one-pot, four-component reaction involving this compound, an aldehyde, and an active methylene (B1212753) compound, showcasing the efficiency of multicomponent reactions in building molecular complexity. documentsdelivered.com For instance, the reaction of this compound with aldehydes and ethyl cyanoacetate (B8463686) can lead to the formation of these fused systems.

Furthermore, this compound is utilized in the synthesis of other fused heterocycles such as imidazo[1,2-b]isoquinolines and pyrrolo[2,3-c]isoquinolines. documentsdelivered.com The Chichibabin reaction, a classic method for the amination of N-heterocycles, can be used to produce this compound from isoquinoline itself, which then becomes a starting point for these more complex structures. uomustansiriyah.edu.iqarsdcollege.ac.in The reaction of this compound with α-haloketones, for example, can lead to the formation of imidazo[1,2-b]isoquinoline scaffolds.

A variety of multicomponent reactions leverage this compound to generate diverse heterocyclic libraries. beilstein-journals.orgmdpi.comnih.gov These reactions are highly valued for their atom economy and ability to produce complex molecules in a single step. For example, the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves an isocyanide, an aldehyde, and an amine, can be adapted using this compound to synthesize imidazo[1,2-a]pyridine-fused isoquinolinones. beilstein-journals.org

Table 1: Examples of Complex Heterocyclic Systems Synthesized from this compound

Heterocyclic SystemSynthetic MethodReactantsReference
Pyrimido[6,1-a]isoquinolin-4-onesFour-component reactionThis compound, aldehyde, active methylene compound documentsdelivered.com
Imidazo[1,2-b]isoquinolinesCyclocondensationThis compound, α-haloketone documentsdelivered.com
Pyrrolo[2,3-c]isoquinolinesAnnulation reactionsThis compound, suitable dielectrophile documentsdelivered.com
Imidazopyridine-fused isoquinolinonesGroebke–Blackburn–Bienaymé (GBB) reactionThis compound, isocyanide, aldehyde beilstein-journals.org

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.gov this compound provides a convenient entry point for the elaboration of this core structure, enabling the synthesis of libraries of compounds for drug discovery. nih.gov

For example, the isoquinoline framework has been identified as a novel scaffold for allosteric HIV-1 integrase inhibitors. nih.gov By modifying the this compound core, researchers have synthesized analogues that exhibit potent antiviral activity. nih.gov The amino group at the C1 position allows for the introduction of various side chains and functional groups, which is crucial for optimizing the pharmacological properties of the resulting molecules.

The synthesis of isoquinoline-based scaffolds often involves transition-metal-catalyzed cross-coupling reactions, where the amino group can be functionalized or used to direct C-H activation. acs.org This allows for the precise installation of substituents around the isoquinoline core, facilitating the exploration of structure-activity relationships.

Utilization in Catalysis Research

The nitrogen atoms in this compound make it an excellent candidate for the design of ligands for metal-catalyzed reactions and as a platform for organocatalysts.

The development of chiral ligands is central to asymmetric catalysis, and the isoquinoline motif has been incorporated into various successful ligand designs. thieme-connect.com While research has extensively explored quinoline-based ligands, isoquinoline-based ligands derived from this compound also show significant promise. nih.govpolyu.edu.hk

For instance, 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline (QUINAP) is a well-known atropisomeric ligand used in a variety of catalytic asymmetric syntheses, including hydrogenation and Diels-Alder reactions. acs.org Although not directly synthesized from this compound in this specific example, it highlights the potential of the 1-substituted isoquinoline framework in creating effective chiral environments around a metal center. The synthesis of novel bis-8-aryl-isoquinoline bis-alkylamine iron complexes demonstrates the tunability of the isoquinoline scaffold for asymmetric oxidation reactions. nih.gov

Derivatives of this compound can be used to create bidentate or polydentate ligands for various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.govmdpi.com The nitrogen atoms of the isoquinoline ring and the amino group can coordinate to a metal center, influencing its catalytic activity and selectivity. nih.gov For example, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, which can be conceptually related to functionalized 1-aminoisoquinolines, have been successfully employed in Suzuki-Miyaura cross-coupling reactions. rsc.org

Table 2: Examples of Metal-Catalyzed Reactions Utilizing Isoquinoline-Based Ligands

Reaction TypeLigand TypeMetalApplicationReference
Asymmetric OxidationBis-8-aryl-isoquinoline bis-alkylamineIronEpoxidation and hydroxycarbonylation of alkenes nih.gov
Asymmetric HydrogenationQUINAPRutheniumHydrogenation of ketones acs.org
Diels-Alder ReactionQUINAPRutheniumAsymmetric cycloaddition acs.org
Suzuki-Miyaura Cross-Coupling3-Aryl-1-phosphinoimidazo[1,5-a]pyridinesPalladiumSynthesis of biaryls and heterobiaryls rsc.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. youtube.comyoutube.com Derivatives of this compound have been explored as potential organocatalysts, particularly in asymmetric reactions. nih.gov

The chiral environment required for enantioselective transformations can be created by attaching a chiral auxiliary to the amino group of this compound. For example, proline-catalyzed asymmetric syntheses of C-1 substituted tetrahydroisoquinolines have been developed, demonstrating the utility of amino acid-derived catalysts in conjunction with the isoquinoline scaffold. nih.gov While direct applications of this compound itself as a primary organocatalyst are less common, its derivatives hold potential. For instance, chiral amines derived from this compound could potentially catalyze reactions such as Michael additions and aldol (B89426) reactions through enamine or iminium ion intermediates. The development of novel organocatalysts based on ribonucleoside skeletons, such as 2'-aminouridine (B12940546) derivatives for Diels-Alder reactions, suggests a broader strategy where amino-functionalized heterocycles can be adapted for catalysis. nih.gov

Development of Advanced Functional Materials

The photophysical properties of the isoquinoline ring system make this compound and its derivatives attractive components for the development of advanced functional materials, including fluorescent probes and functional dyes.

The introduction of an amino group at the C1 position can significantly influence the fluorescence properties of the isoquinoline core. nih.govmdpi.com Researchers have synthesized various 1-(isoquinolin-3-yl)heteroalkyl(aryl)-2-ones and studied their fluorescent properties, noting that the emission maxima can be tuned by altering the substituents. nih.govmdpi.com For example, some isoquinoline derivatives exhibit emission in the near-ultraviolet region. nih.gov

Furthermore, this compound derivatives have been utilized as fluorescent zinc sensors. rsc.org The design of these sensors often involves incorporating a chelating unit that can bind to the target metal ion, leading to a change in the fluorescence signal. For instance, tris(2-pyridylmethyl)amine-based ligands derivatized with isoquinoline have shown selective fluorescence enhancement upon binding to Zn²⁺. rsc.org The protonation of 6-aminoisoquinoline (B57696) has been shown to enhance its fluorescence quantum yield, and this property has been applied in the creation of white light-emitting films. researching.cn

The incorporation of this compound into polymer backbones is another area of interest for creating functional materials. Polyquinolines are known for their thermal stability and have been investigated for their photoluminescent properties. researchgate.net While the direct polymerization of this compound is not commonly reported, its derivatives could be used as monomers in the synthesis of functional polymers with tailored optical and electronic properties. researchgate.netdntb.gov.ua

Table 3: Functional Materials Based on this compound Derivatives

Material TypeApplicationKey FeatureReference
Fluorescent ProbesZinc sensingSelective fluorescence enhancement upon Zn²⁺ binding rsc.org
Fluorescent DyesWhite light-emitting filmsEnhanced fluorescence quantum yield upon protonation researching.cn
Near-IR Dye PrecursorsBiomedical imagingExtended conjugation for near-infrared emission researchgate.net
Fluorescent MaterialsGeneral fluorescence studiesTunable emission properties based on substitution nih.govmdpi.com

Creation of Fluorescent Probes for Chemical and Material Sensing

While the broader family of aminoquinolines has been extensively studied for fluorescent sensing, the specific use of this compound as a core for fluorescent probes is an emerging area of interest. The inherent fluorescence of the isoquinoline ring system, modulated by the amino group at the 1-position, provides a platform for designing sensors that can detect changes in their environment.

Research has shown that multisubstituted this compound derivatives can exhibit interesting dual-state emission properties. chula.ac.th These compounds have been observed to emit strong blue fluorescence in solution and also in the solid state, with high fluorescence quantum yields. chula.ac.th Specifically, in solution, they can emit at around 458 nm, while in the solid state, they show blue fluorescence in the range of 444–468 nm with quantum yields reaching from 40.3% to as high as 98.1%. chula.ac.th Crystal structure analysis has suggested that the solid-state emissions are a result of twisted molecular conformations and consequently loose stacking arrangements, which minimizes quenching effects often seen in the solid state. chula.ac.th The dependence of their solid-state fluorescence on molecular conformation rather than stacking arrangements opens up possibilities for creating materials that are sensitive to mechanical stress or temperature changes, which can alter these conformations. chula.ac.th

The following table summarizes the photophysical properties of some multisubstituted this compound derivatives, highlighting their potential as fluorescent materials.

Derivative TypeEmission Wavelength (Solution)Emission Wavelength (Solid State)Fluorescence Quantum Yield (Solid State)
Multisubstituted this compound~458 nm444–468 nm40.3–98.1%
Data sourced from research on dual-state emitting this compound derivatives. chula.ac.th

The development of these this compound derivatives with multiple reaction sites presents new avenues for constructing solid-state fluorescent materials based on the traditional isoquinoline framework. chula.ac.th While specific applications as targeted chemical sensors are still under active investigation, the observed solvatochromic and dual-state emission properties suggest a strong potential for the development of this compound-based fluorescent probes for sensing various chemical and physical environmental changes.

Exploration in Host-Guest Doped Room-Temperature Phosphorescence Materials

A particularly promising application of this compound derivatives is in the field of organic room-temperature phosphorescence (RTP). RTP materials are of great interest for their potential use in optoelectronics, anti-counterfeiting technologies, and bioimaging. rsc.orgnih.gov The host-guest doping strategy is a powerful method to achieve efficient RTP, where a guest molecule (the phosphor) is dispersed in a solid host matrix. This approach can suppress non-radiative decay pathways and facilitate the population of the triplet excited state.

Recent studies have demonstrated the successful use of this compound derivatives as guest molecules in host-guest doped systems to create ultralong RTP materials. rsc.orgnih.gov In one such study, a series of substituted this compound derivatives were doped into a benzophenone (B1666685) (BP) host matrix. rsc.orgnih.gov This resulted in a series of RTP materials with phosphorescence lifetimes that could be tuned over a wide range, from 4.4 to 299.3 milliseconds. rsc.orgnih.gov The ability to synthesize a library of structurally diverse this compound derivatives through methods like copper-catalyzed one-pot three-component coupling reactions allows for systematic exploration of the structure-property relationships in these RTP systems. rsc.org

The table below presents data on the RTP performance of various this compound derivatives when doped into a benzophenone host, showcasing the tunability of their phosphorescent properties.

Guest Molecule (this compound Derivative)Host MatrixPhosphorescence Lifetime (ms)
Substituted Isoquinoline Derivative 1Benzophenone (BP)4.4
Substituted Isoquinoline Derivative 2Benzophenone (BP)Tunable up to 299.3
4r/BP Nanoparticles--
Data extracted from studies on this compound-based RTP materials. rsc.orgnih.gov

Furthermore, nanoparticles formulated from these this compound derivative-doped materials have shown potential for in-vivo bioimaging, demonstrating a high signal-to-noise ratio. nih.gov This highlights the significant potential of the isoquinoline framework in the construction of high-performance RTP materials for advanced applications. nih.gov The exploration of host-guest RTP systems is a rapidly developing field, and this compound derivatives have emerged as a key class of compounds for designing novel materials with tailored phosphorescent properties. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-aminoisoquinoline, and how do their efficiencies compare?

  • Methodological Answer : this compound is synthesized via multiple pathways:

  • Rh-catalyzed [4 + 2] annulation of benzamidamides with vinylene carbonate, offering high regioselectivity and moderate yields (60–75%) .
  • Chichibabin reaction , involving direct amination of isoquinoline with alkali amides, though limited by harsh conditions (e.g., NaNH₂ in liquid NH₃) .
  • Metal-free approaches , such as coupling 1-chloroisoquinoline with amines or amination of isoquinoline-N-oxide, which require optimization for steric/electronic effects .
    • Key Considerations : Rh-catalyzed methods are preferred for scalability, while Chichibabin reactions are historically significant but less efficient.

Q. How does the position of the amino group influence the basicity of isoquinoline derivatives?

  • Methodological Answer : Substituent effects on pKa were analyzed via spectrophotometric titration in 50% aqueous methanol. Electron-donating groups (e.g., -NH₂ at position 6 or 7) increase basicity by stabilizing the protonated form through resonance. Conversely, electron-withdrawing groups reduce basicity. For example, this compound (pKa ~4.2) is more basic than 3-aminoisoquinoline (pKa ~3.5) due to resonance hybrid destabilization in the latter .

Q. What analytical techniques are routinely used to characterize this compound derivatives?

  • Methodological Answer :

  • NMR : Proton-specific shifts (e.g., δ 7.5–9.0 ppm for aromatic protons) and coupling constants resolve positional isomerism .
  • Elemental Analysis : Validates purity (e.g., C: 67.75%, H: 3.79%, N: 13.17% for boron-complexed derivatives) .
  • UV-Vis Spectroscopy : Identifies conjugation patterns (e.g., λmax ~270 nm for amino-substituted isoquinolines) .

Advanced Research Questions

Q. How can hyperpolarization techniques like SABRE enhance NMR sensitivity for this compound studies?

  • Methodological Answer : Signal Amplification by Reversible Exchange (SABRE) uses parahydrogen to hyperpolarize 1-AIQ in deuterated/non-deuterated solvents. Key steps:

  • Polarization Transfer : Observed at 0.5–1.5 T magnetic fields, with DFT calculations confirming pyridine-like polarization mechanisms .
  • Proton-Specific Amplification : Individual protons show 10–50x signal enhancement, enabling trace-level detection (<1 µM) for molecular interaction studies .

Q. What structural modifications improve this compound's efficacy as a kinase inhibitor?

  • Methodological Answer : In B-Raf inhibitor design (e.g., GNE-495):

  • Core Optimization : Replacing quinazoline with this compound improved kinase selectivity (10-fold vs. WT B-Raf) and oral bioavailability .
  • Substituent Effects : 7-Bromo-1-hydroxyisoquinoline derivatives enhanced potency (IC₅₀ <1 nM in FLT3-driven AML cell lines) through hydrophobic interactions .

Q. How do steric and electronic effects explain contradictory pKa trends in ortho-substituted this compound derivatives?

  • Methodological Answer : For 6-R vs. 7-R isomers:

  • Electronic Effects : 6-NO₂ reduces basicity (σmeta = +0.71) more than 7-NO₂ due to stronger resonance withdrawal.
  • Steric Hindrance : Bulky 3-(N,N-diethylamino) groups disrupt planarization, lowering pKa by 0.3–0.5 units despite electron donation .

Q. What are the challenges in reconciling biological activity data for this compound analogs across studies?

  • Methodological Answer : Discrepancies arise from:

  • Assay Variability : Proliferation IC₅₀ values (e.g., 0.5 nM in MV4–11 vs. 0.7 nM in MOLM-14) depend on FLT3 expression levels .
  • Structural Ambiguity : Misassignment of amino group positions (e.g., 1- vs. 3-aminoisoquinoline) can skew SAR conclusions .

Methodological Guidance

Q. How to design experiments to evaluate substituent effects on this compound's photophysical properties?

  • Recommendations :

  • DFT Calculations : Model HOMO-LUMO gaps (e.g., 3.2 eV for boron complexes) to predict λem shifts .
  • Solvent Screening : Test polarity effects in deuterated vs. non-deuterated solvents to optimize SABRE hyperpolarization .

Q. What strategies mitigate low solubility in pKa determination studies for this compound derivatives?

  • Recommendations :

  • Co-Solvent Systems : Use 50% aqueous methanol for spectrophotometric titrations, validated against water-only controls .
  • Derivatization : Introduce hydrophilic groups (e.g., -SO₃H) temporarily, then cleave post-analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.